![molecular formula C17H16F3N3O2S B2836393 2-(Pyridin-4-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034471-50-4](/img/structure/B2836393.png)
2-(Pyridin-4-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Description
2-(Pyridin-4-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H16F3N3O2S and its molecular weight is 383.39. The purity is usually 95%.
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Scientific Research Applications
Application in Alkyne Reactions
Alcaide, Almendros, Fernández, and Lázaro‐Milla (2015) demonstrated the use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in metal-free [2+2] cycloaddition reactions of alkynes. This protocol allows for the formation of substituted cyclobutenes at room temperature without the need for irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Synthesis of 5-Metalated 2-Pyrones
Yata, Kita, Nishimoto, and Yasuda (2019) explored the oxyindation of carbonyl-ene-yne compounds with indium trihalides, leading to the efficient synthesis of multi-functionalized 2-pyrones. These compounds show potential in applications due to their intense fluorescence in solid state (Yata, Kita, Nishimoto, & Yasuda, 2019).
Conducting Polymers from Low Oxidation Potential Monomers
Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) synthesized a series of derivatized bis(pyrrol-2-yl) arylenes for use as conducting polymers. These polymers demonstrate stability in their electrically conducting form due to their low oxidation potentials (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Spirooxindole Derivatives Synthesis
Chen, Wei, Luo, Xiao, and Gong (2009) described an enantioselective organocatalytic approach to synthesize spirooxindole derivatives. These compounds exhibit important biological activities and this method allows for high enantiopurity and structural diversity (Chen, Wei, Luo, Xiao, & Gong, 2009).
Applications in Hydrogen-Bonding Patterns
Balderson, Fernandes, Michael, and Perry (2007) investigated the hydrogen-bonding patterns in enaminones. Their study revealed bifurcated intra- and intermolecular hydrogen bonding, contributing to the understanding of molecular structures and interactions (Balderson, Fernandes, Michael, & Perry, 2007).
properties
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c18-17(19,20)12-1-7-22-15(9-12)25-13-4-8-23(10-13)16(24)11-26-14-2-5-21-6-3-14/h1-3,5-7,9,13H,4,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGANEFQNOBFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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